molecular formula C8H5NO2S B1296969 1,3-Benzothiazole-2-carboxylic acid CAS No. 3622-04-6

1,3-Benzothiazole-2-carboxylic acid

Cat. No. B1296969
CAS RN: 3622-04-6
M. Wt: 179.2 g/mol
InChI Key: UUVDQMYRPUHXPB-UHFFFAOYSA-N
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Description

1,3-Benzothiazole-2-carboxylic acid is a chemical compound with the molecular formula C8H5NO2S and a molecular weight of 179.20 . It is a colorless solid and is soluble in organic solvents .


Synthesis Analysis

The synthesis of benzothiazoles, including 1,3-Benzothiazole-2-carboxylic acid, involves various methods. One approach involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles . Another method uses samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium . A simple microwave-accelerated condensation of 2-aminothiophenol and aromatic aldehydes in an inexpensive ionic liquid also provides 2-arylbenzothiazoles .


Molecular Structure Analysis

The 1,3-Benzothiazole-2-carboxylic acid molecule contains a total of 18 bonds. There are 13 non-H bonds, 11 multiple bonds, 1 rotatable bond, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Thiazole .


Chemical Reactions Analysis

Benzothiazoles, including 1,3-Benzothiazole-2-carboxylic acid, can undergo various chemical reactions. For instance, a visible light-mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes involves an in situ-generated disulfide photosensitizing molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step .

Scientific Research Applications

Biochemistry and Medicinal Chemistry

Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . They are key motifs of a wide range of biologically active compounds, including anti-cancer , anti-bacterial , anti-tuberculosis , anti-diabetic , anthelmintic , anti-tumor , anti-viral , anti-oxidant , anti-inflammatory , anti-glutamate and anti-parkinsonism , anticonvulsant , muscle relaxant activities , neuroprotective , inhibitors of several enzymes and so on .

Green Chemistry

Recent advances in the synthesis of benzothiazole compounds related to green chemistry involve condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .

Industrial and Consumer Products

Benzothiazole derivatives are used in various industrial and consumer products . The benzothiazole ring system was originally found in various marine and terrestrial natural compounds, which is widely used as vulcanization accelerators, antioxidants, plant growth regulators, anti-inflammatory agents, enzyme inhibitors, imaging reagents, fluorescence materials, and electroluminescent devices due to its highly pharmaceutical and biological activity .

Organic Synthesis

Numerous benzothiazole derivatives are used in organic synthesis . The synthetic approaches to these heterocycles include both traditional multistep reactions and one-pot atom economy processes using green chemistry principles and easily available reagents .

Pharmacological Activity

The properties of the benzothiazole moiety are strongly affected by the nature and position of substitutions. This review focuses on C-2-substituted benzothiazoles, including the methods of their synthesis, structural modification, reaction mechanisms, and possible pharmacological activity .

Antimicrobial Agents

Benzothiazole derivatives have shown significant antimicrobial activity . They have been used as antitumor , antibacterial , antifungal , and antiparasitic agents.

Safety and Hazards

1,3-Benzothiazole-2-carboxylic acid is considered hazardous. It is irritating to eyes, respiratory system, and skin . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice .

Future Directions

Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives possess a wide range of pharmacological properties and high degree of structural diversity, making it vital for the investigation of novel therapeutics . The development of novel antibiotics to control resistance problems is crucial . This study gives a current precis of research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways and shall be helpful for researchers and scientists who are working in this field to make more potent biologically active benzothiazole-based drugs .

properties

IUPAC Name

1,3-benzothiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S/c10-8(11)7-9-5-3-1-2-4-6(5)12-7/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUVDQMYRPUHXPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40342850
Record name 1,3-Benzothiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzothiazole-2-carboxylic acid

CAS RN

3622-04-6
Record name 1,3-Benzothiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Benzothiazole-2-carboxylic acid hydrate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A precooled (-78° C.) solution of 7.7 ml (19.2 mmol) of n-butyllithium in 50 ml of dry tetrahydrofuran was treated dropwise with 2.0 ml (18.3 mmol) of benzothiazole. After the addition was complete, the solution was poured into a mixture of excess dry ice in 100 ml of tetrahydrofuran. After being allowed to warm, the resulting solution was treated with water, washed with ether, acidified with HCl, and filtered to give a yellow solid. Digestion with boiling ether followed by filtration gave 1.55 g (47%) of the desired compound as a nearly white solid.
Quantity
7.7 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
47%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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